Molecular Weight and Heteroatom Content Contrast with the Closest Geranyl Ether Analog
Compared to the shorter-chain analog 6-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran (CAS 51079-31-3), the target compound possesses an additional methoxy group at the 7-position, increasing the molecular weight by 46.07 g/mol and introducing a third oxygen atom into the molecule. This elevates the hydrogen-bond acceptor count and alters the polar surface area (PSA: 27.69 Ų vs. predicted 9.23 Ų for the C18H24O2 analog), shifting the physicochemical profile toward lower membrane permeability in the absence of active transport .
| Evidence Dimension | Molecular weight and heteroatom composition |
|---|---|
| Target Compound Data | Molecular weight 318.45 g/mol; molecular formula C20H30O3; 3 oxygen atoms; PSA 27.69 Ų |
| Comparator Or Baseline | 6-((3,7-dimethylocta-2,6-dien-1-yl)oxy)-2,3-dihydrobenzofuran: molecular weight 272.38 g/mol; C18H24O2; 2 oxygen atoms; predicted PSA ~9.23 Ų |
| Quantified Difference | +46.07 g/mol; +1 oxygen; ∆PSA ≈ +18.46 Ų |
| Conditions | Structures and molecular formulas from CAS registry data ; PSA calculated by standard fragment-based method. |
Why This Matters
The increased polarity and size directly influences distribution behavior in biological systems, making the target compound a more polar, less membrane-permeable candidate for applications where systemic mobility needs to be restricted.
